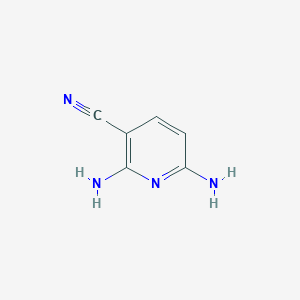

2,6-Diaminonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYHAQAJGKHSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619471 | |

| Record name | 2,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99761-27-0 | |

| Record name | 2,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,6-Diaminonicotinonitrile

Established methods for the synthesis of this compound often rely on the modification of readily available pyridine (B92270) derivatives. These routes are valued for their reliability and are underpinned by well-understood reaction mechanisms.

A primary and straightforward route to this compound involves the dehydration of 2,6-diaminonicotinamide. This transformation is a classic example of converting a primary amide to a nitrile. The reaction is typically achieved using a dehydrating agent, which facilitates the removal of a water molecule from the amide group.

Common dehydrating agents for this purpose include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). libretexts.org The choice of reagent can influence the reaction conditions and workup procedure. The general transformation is depicted below:

Reaction Scheme: Dehydration of 2,6-Diaminonicotinamide

2,6-Diaminonicotinamide + Dehydrating Agent → this compound + H₂O

The reaction proceeds by activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile.

Another established synthetic approach utilizes precursors such as 3-ethynyl-pyridin-2,6-diamine (B1396128). This method involves the construction or modification of the nitrile group from an ethynyl (B1212043) substituent. While specific details on the direct conversion of 3-ethynyl-pyridin-2,6-diamine to this compound are not extensively documented in the provided results, analogous reactions involving the transformation of acetylenic compounds to nitriles are known in organic synthesis. These transformations often proceed through multi-step sequences.

Novel Synthetic Strategies and Innovations in this compound Synthesis

The quest for more efficient, milder, and regioselective methods has driven the development of novel synthetic strategies for pyridine derivatives. For the synthesis of aminonicotinonitriles, these can include innovative cyclization reactions and C-H functionalization approaches.

Recent advancements in pyridine synthesis have focused on the regioselective functionalization at the C3 position. One such method involves a tandem process where an in situ generated dihydropyridine (B1217469) reacts with a cyano electrophile. researchgate.net This strategy allows for the introduction of a nitrile group at the desired position and is suitable for late-stage functionalization of complex pyridine-containing molecules. researchgate.net While not explicitly demonstrated for this compound, this approach represents a promising avenue for its synthesis.

Another innovative strategy involves the photochemical reaction of a Zincke imine with an amidyl radical, which has been shown to achieve C3-amination with high regioselectivity. researchgate.net The application of such radical processes could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted pyridine precursor.

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The following sections delve into the mechanistic details of key transformations.

While the direct synthesis of this compound involves nitrile formation, the reduction of nitriles to amines is a fundamental related reaction. The mechanism of nitrile reduction, typically with a hydride reagent like lithium aluminum hydride (LiAlH₄), involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com

This initial attack forms an imine anion. libretexts.orgopenstax.org The reaction with a powerful reducing agent like LiAlH₄ proceeds with a second hydride addition to the imine intermediate, resulting in a dianion. libretexts.orgopenstax.org Subsequent protonation during aqueous workup yields the primary amine. libretexts.orgchemistrysteps.com The coordination of the nitrogen atom to the Lewis acidic aluminum center is believed to facilitate the second hydride addition. openstax.org The rate of reduction of coordinated nitriles can be significantly faster than that of uncoordinated nitriles. rsc.org

Table 1: Key Steps in Nitrile Reduction via Hydride Attack

| Step | Description |

| 1 | Nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the C≡N triple bond. |

| 2 | Formation of an intermediate imine anion. |

| 3 | A second nucleophilic attack by a hydride ion on the C=N double bond of the imine anion. |

| 4 | Formation of a dianion intermediate. |

| 5 | Protonation of the dianion during aqueous workup to yield the primary amine. |

It is important to note that milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the reaction to be stopped at the imine stage, which can then be hydrolyzed to an aldehyde. libretexts.orgchemistrysteps.com

The pathways of chemical reactions are dictated by the energies of intermediates and transition states. In the synthesis of cyclic systems, such as those that could lead to substituted pyridines, the formation of an initial oxocarbenium ion intermediate can evolve through an endo-dig cyclization. mdpi.com The resulting cyclic carbocation is then trapped by a nucleophile. mdpi.com The stereoselectivity of such reactions is often high due to the preference for equatorial positioning of substituents in chair-like transition states. mdpi.com

Computational studies can provide valuable insights into these pathways. For instance, in silyl-Prins cyclizations, the energy difference between the transition state and the resulting cyclic intermediate can be very small, indicating a facile transformation. mdpi.com

In the context of nitrile hydrolysis, a related reaction, the initial nucleophilic attack of hydroxide (B78521) on the nitrile carbon leads to an imine anion, which then protonates to a hydroxy imine. openstax.org This intermediate then tautomerizes to an amide. openstax.org The further hydrolysis of the amide proceeds through a tetrahedral alkoxide ion intermediate. openstax.org

Principles of Sustainable Synthesis in this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The goal is to develop synthetic routes that are not only efficient in terms of yield but also minimize environmental impact and enhance safety. The principles of sustainable synthesis focus on maximizing atom economy, utilizing safer solvents, employing catalytic methods, and designing energy-efficient processes. While specific research on the green synthesis of this compound is emerging, the application of these principles can be extrapolated from the synthesis of its precursors and related pyridine derivatives.

A common synthetic pathway to 2,6-diaminopyridine (B39239) derivatives involves the amination of di-substituted pyridines. For this compound, a plausible precursor is 2,6-dichloronicotinonitrile. Traditional methods for producing such precursors can involve harsh reagents and solvents. For instance, the synthesis of 2,6-dichloronicotinonitriles can be achieved by reacting 2,6-dihydroxynicotinamides with phosphorus pentachloride in an aromatic solvent. This process, while effective, raises sustainability concerns due to the use of a hazardous reagent and potentially harmful organic solvents.

Modern sustainable approaches aim to replace such reagents with more benign alternatives and optimize reaction conditions to reduce energy consumption and waste generation.

Atom Economy

A key metric in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. In an ideal scenario, all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy and no waste.

Table 1: Comparison of Atom Economy for Different Synthetic Approaches

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Substitution | 2,6-dichloronicotinonitrile + 2NH₃ | This compound | 2HCl | High |

| Traditional Chlorination | 2,6-dihydroxynicotinamide + PCl₅ | 2,6-dichloronicotinonitrile | POCl₃, HCl | Low |

| Catalytic Amination | 2,6-dihalopyridine + Amine (using catalyst) | Aminated Pyridine | Halide Salt | Moderate to High |

Note: The table above is illustrative and compares generalized reaction types that could be involved in the synthesis of this compound. Specific values would depend on the exact reagents and stoichiometry used.

Catalytic Methods

Catalytic processes are a cornerstone of sustainable synthesis as they can reduce the need for stoichiometric reagents, lower reaction temperatures, and increase selectivity, all of which contribute to a greener process. In the context of producing this compound, catalytic amination of a di-halopyridine precursor presents a significant opportunity for sustainability improvement. Research on the synthesis of substituted 2,6-diaminopyridines has demonstrated the effectiveness of copper-catalyzed amination of halopyridines under microwave-assisted conditions, leading to good to excellent yields.

The use of phase-transfer catalysts in the synthesis of 2,6-diaminopyridine has also been reported, which allows for the recycling of the catalyst and solvent, thereby reducing waste and improving the economic viability of the process. nih.gov

Solvent Selection and Reaction Conditions

The choice of solvent is critical in green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Sustainable chemistry encourages the use of safer, more environmentally benign solvents such as water, supercritical fluids, or ionic liquids. Where possible, solvent-free reactions are even more desirable.

For instance, a patent for the synthesis of 2,6-diaminopyridine describes a process that includes dripping pyridine into a heated mixture of sodium amide, an organic solvent, and a phase-transfer catalyst. nih.gov While an organic solvent is used, the potential for its recycling is a step towards sustainability. A more advanced approach involves the use of continuous flow chemistry. Flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and reduced byproduct formation. drreddys.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.

Table 2: Evaluation of Different Solvents and Reaction Technologies

| Technology/Solvent | Advantages for Sustainable Synthesis | Potential Application in this compound Production |

| Water | Non-toxic, non-flammable, readily available. | Amination of water-soluble precursors. |

| Supercritical CO₂ | Non-toxic, easily removable, tunable properties. | Extraction and purification steps; as a reaction medium for certain catalytic reactions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Amination of 2,6-dichloronicotinonitrile. |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, easy scale-up, potential for solvent minimization. | The entire synthetic sequence from precursor to final product. drreddys.com |

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic studies specifically on 2,6-Diaminonicotinonitrile are not extensively documented in publicly available literature. However, general principles of chemical kinetics can be applied to its reactions. libretexts.orgyoutube.com The rates of its reactions are influenced by factors such as concentration of reactants, temperature, and the presence of catalysts. youtube.com For instance, in substitution reactions, increasing the concentration of either the diaminonicotinonitrile or the electrophile/nucleophile would be expected to increase the reaction rate, assuming a bimolecular reaction mechanism. The rate of reaction is given by the slope of the concentration versus time curve, with instantaneous rates reflecting the reaction speed at a specific moment. libretexts.org

The following table summarizes hypothetical thermodynamic data for a reaction, illustrating the type of information obtained from such studies.

| Parameter | Value | Unit | Significance |

| Gibbs Free Energy (ΔG°) | -25 | kJ/mol | Indicates a spontaneous reaction under standard conditions. |

| Enthalpy (ΔH°) | -40 | kJ/mol | Indicates the reaction is exothermic, releasing heat. |

| Entropy (ΔS°) | -50 | J/(mol·K) | Indicates a decrease in disorder, suggesting an associative process. |

This is a hypothetical data table for illustrative purposes.

Analysis of Electrophilic and Nucleophilic Reactivity Sites

The distribution of electron density in this compound determines its susceptibility to attack by electrophiles and nucleophiles.

Nucleophilic Sites: The primary nucleophilic centers are the exocyclic amino groups at the C2 and C6 positions. The lone pairs of electrons on the nitrogen atoms make them reactive towards electrophiles. The pyridine (B92270) ring nitrogen can also act as a nucleophile, particularly in protonation or alkylation reactions. The presence of two amino groups significantly enhances the nucleophilicity of the molecule compared to unsubstituted or mono-substituted aminopyridines.

Electrophilic Sites: The pyridine ring itself is electron-deficient due to the electronegativity of the ring nitrogen. This effect is most pronounced at the C2, C4, and C6 positions. However, the strong electron-donating effect of the amino groups at C2 and C6 counteracts this deficiency, making electrophilic aromatic substitution less favorable than in benzene (B151609) but directing it towards the C3 and C5 positions. The nitrile carbon is also an electrophilic site, susceptible to attack by strong nucleophiles, which can lead to hydrolysis or addition reactions.

Computational methods like Density Functional Theory (DFT) are instrumental in mapping these reactivity sites. nih.gov DFT calculations can generate molecular electrostatic potential maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For instance, DFT studies on related NiN2S2 complexes show how nitrogen donor types influence electron density at the metal center, demonstrating the predictive power of such methods for reactivity. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. durgapurgovtcollege.ac.in In substituted pyridines like this compound, regioselectivity is a critical consideration.

In nucleophilic aromatic substitution (SNAr) reactions, if one of the amino groups were to be replaced by a leaving group (e.g., a halogen), the position of attack by a nucleophile would be determined by a balance of electronic and steric factors. For example, in the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with a bulky C-nucleophile, substitution occurs regioselectively at the C6 position. This is attributed to the greater steric hindrance at the C2 position, which prevents the attack of the bulky nucleophile. researchgate.net Conversely, in the amination of 2,6-dichloro-3-nitropyridine, nucleophilic attack is kinetically favored at the C2 position, ortho to the inductively electron-withdrawing nitro group, even though the C6 (para) substitution might be the thermodynamically more stable product. stackexchange.com This highlights the potential for both kinetic and thermodynamic control over regioselectivity in reactions of substituted pyridines.

Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions where new chiral centers are formed. kyoto-u.ac.jplibguides.com For example, if this compound were to undergo a reaction that creates a stereocenter, such as addition to a prochiral ketone, the use of a chiral catalyst or auxiliary could direct the reaction to favor one enantiomer or diastereomer. researchgate.netbeilstein-journals.org While specific examples involving this compound are not prominent, the principles are well-established. For instance, the stereoselective synthesis of diaminopimelic acid derivatives has been achieved through methods like enzymatic desymmetrization, demonstrating strategies that could be adapted to control stereochemistry in derivatives of this compound. nih.gov

The following table outlines factors influencing selectivity in reactions of pyridines.

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Electronic Effects | Directs nucleophiles to electron-poor sites (ortho/para to withdrawing groups) and electrophiles to electron-rich sites. | Can influence the electronic environment of diastereomeric transition states. |

| Steric Hindrance | Favors attack at less crowded positions, can override electronic preference. | Favors approach of reagents from the less hindered face of the molecule. |

| Control | Kinetic control favors the fastest-formed product; thermodynamic control favors the most stable product. | Diastereomeric transition states have different energies, leading to kinetic preference for one stereoisomer. kyoto-u.ac.jp |

| Chiral Catalysts | Not directly applicable. | Can create a chiral environment that lowers the activation energy for the formation of one enantiomer. |

Supramolecular Catalysis and Directed Chemical Reactivity

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.org These interactions can be harnessed for catalysis, where a host molecule binds a substrate and facilitates its reaction with enhanced rate or selectivity. rsc.org

The this compound molecule is well-suited to participate in supramolecular assemblies. The two amino groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. This is exemplified by studies on the related compound 2,6-diamino-4-chloropyrimidinium, which forms robust hydrogen-bonded ring motifs (synthons) with carboxylate and sulfonate anions. nih.govnih.gov These predictable hydrogen bonding patterns suggest that this compound could be used as a building block for creating complex, self-assembled structures. nih.gov

While direct applications in supramolecular catalysis are not yet reported, one can envision scenarios where this compound acts as a guest within a larger host molecule (like a cyclodextrin (B1172386) or calixarene). bbau.ac.in Encapsulation within the host's cavity could orient the diaminonicotinonitrile molecule for a site-selective reaction or shield one reactive site while exposing another, thereby directing the chemical reactivity in a controlled manner.

Advanced Spectroscopic Methods for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions requires the ability to monitor their progress in real time. Process Analytical Technology (PAT) employs advanced spectroscopic methods to gain mechanistic and kinetic insights. shu.ac.uk

Techniques like Nuclear Magnetic Resonance (NMR), Near-Infrared (NIR), and Raman spectroscopy can be implemented in-line to track the concentration of reactants, intermediates, and products as a reaction proceeds. nih.gov For example, ultrafast 2D NMR spectroscopy has been used to monitor the complex synthesis of pyrimidines, revealing the presence and evolution of transient intermediates that would be missed by conventional offline analysis. nih.govnih.gov

The synthesis or subsequent reactions of this compound could be monitored using these advanced methods. A typical setup would involve a spectroscopic probe inserted directly into the reaction vessel.

| Spectroscopic Method | Information Provided | Application to this compound Reactions |

| Real-time NMR | Detailed structural information on all species in solution, including transient intermediates. nih.gov | Elucidation of reaction mechanisms, identification of intermediates in cyclization or substitution reactions. |

| In-line FT-IR/Raman | Vibrational spectroscopy provides a "fingerprint" of functional groups. | Monitoring the disappearance of reactant (e.g., C≡N stretch) and appearance of product functional groups. |

| In-situ UV-Vis | Monitors changes in chromophores and conjugated systems. | Tracking the formation of colored intermediates or products, especially in reactions involving aromatic systems. |

By applying chemometrics to the large datasets generated by these techniques, quantitative models can be built to predict concentrations and reaction endpoints, leading to improved process control and efficiency. mdpi.com Theoretical spectroscopic analysis using DFT can also aid in assigning experimental spectra to specific molecular structures and conformations. mdpi.com

Exploration of 2,6 Diaminonicotinonitrile Derivatives: Synthesis and Structure Activity/property Relationships

Rational Design Principles for Derivative Synthesis

The design of novel derivatives based on the 2,6-diaminonicotinonitrile core is a rationally driven process aimed at achieving specific therapeutic or functional outcomes. A primary principle involves designing molecules to interact with specific biological targets. For instance, novel 2,6-disubstituted pyridine (B92270) derivatives were designed to inhibit the aggregation of amyloid-β (Aβ), a key event in Alzheimer's disease, by creating compounds that can form donor-acceptor-donor hydrogen bonds with the β-sheet conformation of the Aβ peptide. nih.gov

Another key design strategy is the development of multi-target or polypharmacological agents. This approach aims to address complex diseases like cancer, which often involve multiple pathological pathways. nih.gov A hybrid strategy has been proposed, incorporating pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder to generate inhibitors of both BET proteins and kinases. nih.gov This rational design can produce highly potent dual inhibitors. nih.gov

Furthermore, design principles are employed to enhance desired biological activities, such as autophagy induction. Structure-activity relationship (SAR) analyses have revealed that specific substitutions, like adding methoxy (B1213986) groups to an aromatic ring at the C-4 position of 2-aminonicotinonitrile derivatives, can positively correlate with autophagy-inducing activity. researchgate.net Similarly, derivatives have been specifically designed as potential antioxidant and anti-cancer agents by incorporating sterically hindered phenolic fragments, which are known for their radical-scavenging properties. nih.gov The goal is often to create analogues with higher activity compared to existing compounds. nih.gov

Synthetic Approaches to Key this compound Derivatives

A variety of synthetic methodologies are utilized to create the diverse derivatives of this compound, each tailored to introduce specific structural modifications.

The synthesis of substituted 2,6-diaminopyridines can be achieved through several routes. A classical approach involves the Curtius reaction, starting from appropriately substituted dialkyl dipicolinates. acs.org These esters are converted to hydrazides, then to azides, which are rearranged to carbamates and finally hydrolyzed to yield the desired 2,6-diaminopyridines. acs.org

More modern techniques include microwave-assisted copper-catalyzed amination protocols. This method has been successfully applied to a series of 2,6-dihalo- and 2-amino-6-halo pyridine precursors to produce substituted 2,6-diaminopyridines efficiently. 222.29.81 Additionally, functionalization of the amino groups of 2,6-diaminopyridine (B39239) itself is a common strategy. For example, reacting 2,6-diaminopyridine with rhodamine acid chloride yields rhodamine-coupled derivatives for applications in metal-ion sensing. nih.gov A series of 2,6-diaminopyridines containing phosphoryl sterically hindered phenolic fragments were synthesized for the first time, demonstrating the versatility of this scaffold. nih.govbrieflands.com

The synthesis of aminonicotinonitrile isomers often requires specific precursors and reaction conditions. For the synthesis of 2-aminonicotinonitrile, a reported process involves the reaction of malononitrile (B47326) with 1,1,3,3-tetramethoxypropane (B13500) in acetic anhydride (B1165640) to form an intermediate, 1-methoxy-4,4-dicyano-1,3-butadiene, which can then be cyclized to the target compound. google.com

Analogues such as 2,6-diaryl-4-secondary aminonicotinonitriles have been synthesized through the ring transformation of 2H-pyran-2-one with N-aryl amidines, catalyzed by a base like potassium hydroxide (B78521) in DMF at room temperature. researchgate.net The synthesis of 2-aminonicotinonitrile derivatives can also involve cyclization and substitution reactions. vulcanchem.com These varied approaches allow for the creation of a library of isomers and analogues for biological screening.

The introduction of heteroaryl rings onto a pyridine core is a crucial strategy for creating derivatives with diverse properties. The Suzuki cross-coupling reaction is a powerful and widely used method for this purpose. nih.gov It allows for the controlled, stepwise installation of aryl and heteroaryl substituents directly onto the pyridine ring by coupling heteroaryl boronic acids with halogenated or otherwise activated pyridines. nih.gov This modular strategy is highly valued in discovery research. nih.gov

Other synthetic strategies include classical multi-component condensation reactions, such as the Hantzsch pyridine synthesis, and various cycloaddition reactions. rsc.orgwikipedia.org For instance, a [4 + 2] pyridine synthesis using enamines and triazine via an inverse electron demand aza-Diels–Alder reaction has been reported. rsc.org A one-pot procedure for synthesizing 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides promoted by Cs2CO3 has also been developed, which is applicable to heteroaromatic terminal alkynes. mdpi.com A single-step conversion of N-vinyl and N-aryl amides to pyridine derivatives using trifluoromethanesulfonic anhydride activation followed by the addition of a π-nucleophile represents another modern approach. organic-chemistry.org

The development of conjugates and hybrid molecules represents an innovative design strategy to create novel therapeutics with enhanced properties. nih.gov This approach involves covalently linking an active molecule, such as a derivative of this compound, with a second functional entity. nih.govmdpi.com

These hybrid molecules can be categorized into two main groups. The first is "antimicrobial hybrids," where both parts of the molecule have antimicrobial activity. This dual-targeting approach can synergistically enhance potency and reduce the likelihood of resistance development. nih.gov The second category is "antimicrobial conjugates," where one moiety facilitates the transport and accumulation of the active part into the bacterial cell, acting as a "Trojan Horse" to overcome permeability barriers, particularly in Gram-negative bacteria. nih.gov This strategy can expand the activity spectrum of known compounds. nih.gov Examples include conjugating 2,6-diaminopyridine with rhodamine to create fluorescent sensors or with other antibiotics to create novel antibacterial agents. nih.govmdpi.com

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its resulting activity (SAR) and properties (SPR) is fundamental to medicinal chemistry. nih.govubc.ca Such studies guide the optimization of lead compounds into effective drug candidates.

For derivatives of 2,6-diaminopyridine designed as inhibitors of Aβ aggregation, a clear SAR emerged. It was found that compounds featuring three 2,6-disubstituted pyridine units connected by linkers of at least two or three carbons showed the most potent inhibition. nih.gov The 2,6-diaminopyridine moiety itself was identified as a critical component for this activity. nih.gov

In the context of anticancer activity, SAR studies on 2-aminonicotinonitrile derivatives as autophagy enhancers revealed that the number of methoxy groups on an aromatic substituent at the C-4 position is positively correlated with the autophagy-inducing activity. researchgate.net Specifically, derivatives with a syringyl group (two methoxy groups) were more potent than those with a guaiacyl moiety (one methoxy group), which in turn were more active than those with a simple p-hydroxyphenyl substituent. researchgate.net For a series of 2,6-diaminopyridines with a sterically hindered benzylphosphonate moiety, diphenyl phosphonate (B1237965) was found to be the most active against the M-Hela cancer cell line. nih.gov

For antituberculosis agents based on 2,6-disubstituted pyridine thiosemicarbazones, SAR analysis indicated that introducing highly basic substituents like pyrrolidine (B122466) and piperidine (B6355638) at the 6-position of the pyridine ring resulted in strong inhibition of the standard M. tuberculosis strain. nih.gov

Structure-property relationship (SPR) studies focus on how chemical structure influences physicochemical properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov For the aforementioned antituberculosis agents, ADME analyses predicted that the synthesized compounds were promising drug candidates. nih.gov In the development of new drugs, SPR analysis is crucial for optimizing properties such as solubility and cell permeability, often by adding specific solubilizing groups or employing bioisosteric replacements. nih.govmdpi.com

Table 1: Structure-Activity Relationship of 2-Aminonicotinonitrile Derivatives as Autophagy Inducers researchgate.net

| Compound | C-4 Substituent | Relative Autophagy-Inducing Activity |

| Derivative Class 1 | p-Hydroxyphenyl | + |

| Derivative Class 2 | Guaiacyl (4-hydroxy-3-methoxyphenyl) | ++ |

| Derivative Class 3 | Syringyl (4-hydroxy-3,5-dimethoxyphenyl) | +++ |

| Activity Scale: + (Worst) to +++ (Strongest) |

Table 2: Anticancer Activity of 2,6-Diaminopyridine Derivatives nih.gov

| Compound | Description | Cancer Cell Line | IC₅₀ (µM) |

| Lead Compound | Diphenyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(2,6-diaminopyridin-3-yl)methyl] phosphonate | M-Hela (Cervix Carcinoma) | 7.4 |

| Analogue | Analogue based on meta-phenylenediamine | M-Hela (Cervix Carcinoma) | >100 |

| Lead Compound | Diphenyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(2,6-diaminopyridin-3-yl)methyl] phosphonate | MCF-7 (Breast Adenocarcinoma) | 12.5 |

| Analogue | Analogue based on meta-phenylenediamine | MCF-7 (Breast Adenocarcinoma) | >100 |

Conformational Analysis and Chirality in Derivatives

The three-dimensional arrangement of atoms in a molecule, known as its conformation, and the presence of chirality, a property of asymmetry, are fundamental to its chemical and biological behavior. In the realm of medicinal chemistry, these stereochemical features are of paramount importance as they dictate the interaction of a drug molecule with its biological target, thereby influencing its efficacy and specificity. For derivatives of this compound, understanding the interplay between their synthesis, conformational preferences, and any resulting chirality is crucial for the development of new therapeutic agents.

While specific, in-depth studies on the conformational analysis and chirality of a wide range of this compound derivatives are not extensively documented in publicly available research, the principles can be effectively illustrated by examining related structures, such as derivatives of 2,6-diaminopyridine and other nicotinonitriles. These studies provide a solid foundation for understanding the potential stereochemical complexities within this class of compounds.

The spatial arrangement of substituents on the pyridine ring can lead to different conformers. The rotation around single bonds allows a molecule to adopt various conformations, with some being more energetically favorable than others. The study of these conformations is essential as the biologically active conformation may not be the one with the lowest energy in an isolated state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in elucidating the conformational preferences of molecules in solution and in the solid state, respectively. ias.ac.innih.gov

A notable phenomenon related to conformation is conformational polymorphism, where a single compound can crystallize in different forms, each characterized by a distinct arrangement of the molecules. This can have significant implications for the physical properties of a compound, including its solubility and bioavailability.

Chirality can be introduced into derivatives of this compound through the incorporation of a stereocenter, typically a carbon atom bonded to four different groups. The resulting enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The synthesis of chiral derivatives often involves asymmetric synthesis or the use of chiral starting materials. unimi.itchiroblock.com The investigation of the structure-activity relationship (SAR) of such chiral compounds is a key aspect of drug discovery, aiming to identify the enantiomer with the desired therapeutic effect and minimal side effects. unimi.itmdpi.com

Detailed Research Findings

Research into related heterocyclic compounds has provided valuable insights into the conformational and chiral aspects that are likely relevant to this compound derivatives.

Crystal structure analyses of various 2,6-diaminopyridine derivatives have revealed detailed information about their three-dimensional structures in the solid state. These studies often highlight the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing particular conformations. ias.ac.innih.govgrafiati.comacs.org For instance, the crystal structure of a 1:1 adduct of 2,4,6-trinitrobenzoic acid with 2,6-diaminopyridine has been determined, showcasing the specific interactions that dictate the crystal packing. grafiati.com Similarly, the structures of cocrystals of 2,6-diaminopyridine with other active pharmaceutical ingredients like piracetam (B1677957) and theophylline (B1681296) have been elucidated. grafiati.com

In one study, the synthesis of 2,6-diaminopyridine substituted α-oxoketene S,N-acetals was reported. ias.ac.in X-ray crystallography confirmed the enamino structure and revealed extensive weak hydrogen bonding interactions (C-H···N, C-H···O, and C-H···S), which create a three-dimensional network in the solid state. ias.ac.in The distance between the centroids of interacting π-rings was found to be 3.932(1) Å, indicating π-π stacking. ias.ac.in

The synthesis of novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been accomplished, and their antimicrobial activity has been evaluated. unimi.it It was found that the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry in biological activity. unimi.it This underscores the potential for developing stereoselective derivatives of this compound with enhanced therapeutic properties.

The following interactive data table summarizes the crystallographic data for a selection of relevant 2,6-diaminopyridine derivatives, illustrating the kind of structural information that can be obtained and would be vital for a thorough conformational analysis of this compound derivatives.

| Compound Name | Crystal System | Space Group | Key Interactions | Reference |

| 2,6-diaminopyridine-2,4,6-trinitrobenzoic acid adduct | Triclinic | P-1 | Modulated structure with stacking faults | grafiati.com |

| 2,6-diaminopyridine-piracetam cocrystal | - | - | Pharmaceutical cocrystal formation | grafiati.com |

| 2,6-diaminopyridine-theophylline cocrystal | - | - | Pharmaceutical cocrystal formation | grafiati.com |

| Polyaza α-oxoketene S,N-acetal of 2,6-diaminopyridine | - | - | C-H···N, C-H···O, C-H···S weak hydrogen bonds, π–π interactions | ias.ac.in |

| Rhodamine-labeled formamide (B127407) of 2,6-diaminopyridine | - | - | Hydrogen-bonded dimer | acs.org |

| Tetrakis(2,6-diaminopyridinium) diphthalate 2,6-diaminopyridine | Monoclinic | C2/c | N—H⋯O and C—H⋯O hydrogen bonds, C—H⋯π interactions | nih.gov |

| Vanadium complex with thiourea (B124793) derivative of 2,6-diaminopyridine | Triclinic | P-1 | Coordination complex with metal center | nih.gov |

Theoretical and Computational Chemistry of 2,6 Diaminonicotinonitrile

Application of Quantum Chemical Methods

Quantum chemical methods are essential for understanding molecules at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

DFT is a workhorse of computational chemistry used to determine the electronic structure of molecules. researchgate.net A DFT analysis of 2,6-diaminonicotinonitrile would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. nih.gov Furthermore, DFT is used to compute various reactivity descriptors that predict how the molecule will interact with other chemical species. researchgate.net

Møller–Plesset Perturbation Theory (MP2) for Potential Energy Surface Analysis

MP2 theory is a post-Hartree-Fock method that provides a more accurate description of electron correlation—the way electrons interact and avoid each other. researchgate.net This method is particularly useful for analyzing a molecule's potential energy surface, which maps how the energy of the molecule changes as its geometry is altered. nih.gov For this compound, MP2 calculations could elucidate the energy barriers for bond rotation, particularly around the amino groups, and identify different stable conformations (isomers).

High-Level Ab Initio Methods (e.g., QCISD(full,T)) for Energetic Refinement

High-level ab initio methods like Quadratic Configuration Interaction with single, double, and triple excitations (QCISD(T)) represent a gold standard for computational accuracy. These methods are computationally very expensive and are typically used to refine the energies of key structures (like stable isomers or transition states) that have been previously identified using less costly methods like DFT or MP2. An application to this compound would provide highly reliable data on its relative conformational energies or reaction enthalpies.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction

TDDFT is an extension of DFT used to study molecules in the presence of time-dependent electromagnetic fields, such as light. nih.gov Its primary application is the prediction of electronic absorption spectra (UV-Vis spectra). A TDDFT calculation on this compound would predict the wavelengths of light it absorbs and the nature of the electronic transitions involved (e.g., π→π* transitions), which are fundamental to understanding its color and photochemical behavior. scilit.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum methods focus on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. acs.orgresearchgate.net An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including how it tumbles and flexes and how it forms hydrogen bonds with surrounding solvent molecules. This provides insight into its solubility and how it behaves in a realistic chemical environment.

Prediction and Interpretation of Molecular Reactivity Descriptors

Based on the electronic structure calculated with methods like DFT, a variety of reactivity descriptors can be determined. These include:

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Fukui Functions: Indicate which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

For this compound, these descriptors would predict the most likely sites for chemical reactions, guiding synthetic chemistry efforts. The amino groups would be expected to be nucleophilic centers, while the carbon atoms of the pyridine (B92270) ring and the nitrile group would likely be electrophilic sites.

Chemical Potential (µ)

The chemical potential (µ) of a molecule is a fundamental descriptor of its reactivity, indicating the tendency of electrons to escape from the system. It is mathematically related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

µ = (EHOMO + ELUMO) / 2

A higher chemical potential suggests a greater propensity for the molecule to donate electrons in a chemical reaction. For a derivative, 2-methoxy-4,6-diphenylnicotinonitrile, DFT calculations have provided insights into its electronic structure, which can be used as a reference for understanding the parent compound. nih.gov

Chemical Hardness (η)

Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is calculated from the HOMO and LUMO energies using the formula:

η = (ELUMO - EHOMO) / 2

A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity. Studies on similar heterocyclic compounds have demonstrated that DFT calculations provide reliable predictions of chemical hardness, which correlate well with the molecule's observed stability. scirp.orgnih.gov

Electrophilicity Index (ω)

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. It is defined in terms of the chemical potential (µ) and chemical hardness (η):

ω = µ² / (2η)

This index is crucial for understanding the reactivity of molecules in polar reactions. researchgate.net For various organic molecules, a higher electrophilicity index points to a stronger capacity to act as an electrophile. irjweb.com

Condensed Fukui Functions and Dual Descriptors for Site Selectivity

To predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, Condensed Fukui Functions and Dual Descriptors are employed. researchgate.netmdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. bas.bg

For nucleophilic attack (f+): The site where f+ is highest is most susceptible to attack by a nucleophile.

For electrophilic attack (f-): The site with the highest value of f- is the most likely to be attacked by an electrophile.

For radical attack (f0): The site with the largest f0 value is the most reactive towards radicals.

The dual descriptor (Δf(r)) provides a more precise picture by differentiating between nucleophilic and electrophilic sites simultaneously. researchgate.netmdpi.com If Δf(r) > 0, the site is favored for a nucleophilic attack, and if Δf(r) < 0, it is favored for an electrophilic attack.

| Atom | f+ | f- | Δf(r) |

| C1 | |||

| N2 | |||

| C3 | |||

| C4 | |||

| C5 | |||

| C6 | |||

| N(amino at C2) | |||

| N(amino at C6) | |||

| C(nitrile) | |||

| N(nitrile) | |||

| Note: This table is a template for the presentation of Fukui function and dual descriptor data. Specific values for this compound are dependent on detailed computational studies. |

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.net The MESP surface is colored to represent different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density (positive potential), which are prone to nucleophilic attack.

Green: Denotes regions of neutral potential.

For molecules similar to this compound, MESP analysis has been instrumental in identifying the reactive sites and understanding intermolecular interactions. researchgate.netresearchgate.net In this compound, the nitrogen atoms of the amino groups and the pyridine ring are expected to be regions of negative potential, while the hydrogen atoms of the amino groups would exhibit positive potential.

Computational Design and Predictive Modeling of Novel Derivatives

Computational methods are pivotal in the rational design of novel derivatives of this compound with enhanced properties. mdpi.comnih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are employed to predict the biological activity of designed compounds before their synthesis. mdpi.com

By modifying the core structure of this compound with different functional groups, it is possible to tune its electronic and steric properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's reactivity, solubility, and binding affinity to biological targets. Molecular docking studies can then be used to simulate the interaction of these novel derivatives with specific proteins or enzymes, providing insights into their potential as therapeutic agents. researchgate.net This integrated computational approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Advanced Analytical Techniques in the Characterization and Study of 2,6 Diaminonicotinonitrile

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the structural and electronic characteristics of 2,6-diaminonicotinonitrile. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic arrangement and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the pyridine (B92270) ring will appear as doublets due to coupling with their adjacent proton. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nitrile group. The amine protons will typically appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift. The carbon atoms bonded to the nitrogen atoms of the amino groups will be shifted upfield compared to similar aromatic carbons, while the carbon of the nitrile group and the carbons adjacent to the ring nitrogen will be shifted downfield. Computational DFT methods can be used to predict these chemical shifts with a high degree of accuracy, typically with a mean absolute error of less than 1.2 ppm. nih.gov

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.8 - 8.2 | - |

| H5 | 6.2 - 6.6 | - |

| NH₂ (at C2) | 5.0 - 6.0 (broad) | - |

| NH₂ (at C6) | 5.0 - 6.0 (broad) | - |

| C2 | - | 160 - 165 |

| C3 | - | 90 - 95 |

| C4 | - | 140 - 145 |

| C5 | - | 105 - 110 |

| C6 | - | 160 - 165 |

| CN | - | 115 - 120 |

Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide valuable structural information. The molecular formula of this compound is C₆H₅N₅, giving it a molecular weight of approximately 147.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. Due to the presence of five nitrogen atoms, this peak will be an odd number, consistent with the nitrogen rule. The fragmentation of this compound is expected to involve the loss of small, stable neutral molecules.

Plausible Fragmentation Pathways:

Loss of HCN: A common fragmentation pathway for nitriles is the loss of a hydrogen cyanide molecule, which would result in a fragment ion at m/z 120.

Loss of NH₂: Cleavage of the C-N bond could lead to the loss of an amino radical, resulting in a fragment at m/z 131.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a complex pattern of smaller ions.

Table of Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 147 | [C₆H₅N₅]⁺ | Molecular Ion (M⁺) |

| 120 | [C₅H₄N₄]⁺ | Loss of HCN |

| 131 | [C₆H₄N₄]⁺ | Loss of NH₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of the molecule by probing its vibrational modes. These techniques are complementary and offer detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the N-H, C≡N, and C=C/C=N bonds.

N-H stretching: The two amino groups will give rise to characteristic sharp, medium-to-strong absorption bands in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is typical for a primary amine.

C≡N stretching: The nitrile group will show a sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

C=C and C=N stretching: The aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The C≡N stretch is also observable in the Raman spectrum.

The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum.

Density Functional Theory (DFT) calculations are often employed to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. nih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3450 | Weak |

| N-H stretch (symmetric) | ~3350 | Weak |

| C-H stretch (aromatic) | ~3050 | Medium |

| C≡N stretch | ~2230 | Medium |

| C=C/C=N ring stretch | 1600 - 1400 | Strong |

| N-H bend | ~1620 | Medium |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Emission Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. These properties are of interest for applications in materials science and as fluorescent probes.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The presence of the amino and nitrile substituents will influence the position and intensity of these absorption maxima (λ_max). Time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (typically near the λ_max of the lowest energy absorption band), this compound may exhibit fluorescence. The emission spectrum will be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield and lifetime of the fluorescence are important parameters that characterize the emission process.

Predicted Photophysical Properties

| Property | Predicted Value |

| Absorption Maximum (λ_max) | 280 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 380 - 450 nm |

| Stokes Shift | 50 - 100 nm |

Note: These are estimated values and can be significantly influenced by the solvent environment.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its purification, and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds like this compound.

Quantitative Analysis: For quantitative analysis, a reversed-phase HPLC method is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time of this compound will depend on the specific conditions, including the composition of the mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol), the pH of the mobile phase, and the column temperature. A UV detector is typically used for detection, set at a wavelength where the compound exhibits strong absorbance. The method can be validated for linearity, precision, accuracy, and sensitivity to ensure reliable quantification. The development of HPLC methods for isomeric impurities is a critical aspect of quality control.

Purification: Preparative HPLC can be used to purify larger quantities of this compound. The conditions are typically scaled up from an analytical method, using a larger column and a higher flow rate.

Typical HPLC Parameters for Analysis of Aminopyridine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water, possibly with additives like formic acid or a buffer to control pH. sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at λ_max (e.g., ~300 nm) |

| Injection Volume | 5 - 20 µL |

This comprehensive suite of analytical techniques provides a robust framework for the complete characterization of this compound, ensuring its identity, purity, and a detailed understanding of its chemical and physical properties.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

For this compound, obtaining a single crystal of suitable quality would allow for its complete structural elucidation. The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Table 4: Crystallographic Data for the Related Compound 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₁₂Cl₂N₃ |

| Molecular Weight | 340.20 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.421(3) |

| b (Å) | 27.617(6) |

| c (Å) | 12.501(4) |

| β (°) | 90.73(2) |

| Volume (ų) | 3251.9(16) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.390 |

Based on this related structure, it can be inferred that the pyridine ring in this compound is planar. The amino and nitrile substituents would also lie in or close to the plane of the ring. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino groups and the nitrogen atoms of the pyridine ring and the nitrile group, leading to a stable, three-dimensional network.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectrometric detection method, offer a powerful approach for the analysis of complex mixtures. These techniques provide not only separation of the components but also their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. For volatile impurities in this compound, GC-MS is the ideal tool for both quantification and identification. After separation on the GC column, the eluting compounds are ionized (typically by electron impact, EI), and the resulting fragments are analyzed by the mass spectrometer to produce a mass spectrum, which serves as a molecular fingerprint. Analysis of the fragmentation pattern can help to elucidate the structure of unknown impurities. nih.gov For nitrogen-containing compounds like potential byproducts of this compound, the "nitrogen rule" (an odd molecular weight suggests the presence of an odd number of nitrogen atoms) can be a useful diagnostic tool. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for the analysis of this compound and its non-volatile impurities. The compound can be separated by reverse-phase HPLC and the eluent introduced directly into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) are typically used, which often result in the observation of the protonated molecule [M+H]⁺. This provides the molecular weight of the compound. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecular ion, providing structural information for both the main compound and any impurities. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a more specialized hyphenated technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. While less sensitive than MS, NMR provides unparalleled detail for structure elucidation. For complex impurity profiles, LC-NMR can be invaluable for definitively identifying unknown structures without the need for time-consuming isolation of each impurity.

Development and Validation of Robust Analytical Protocols

The development and validation of robust analytical protocols are critical for ensuring the quality and consistency of analytical data, particularly in a regulated environment such as the pharmaceutical industry. demarcheiso17025.comelementlabsolutions.com A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation process involves a series of experiments to evaluate the performance characteristics of the method. fda.gov

For an HPLC method for the assay and impurity determination of this compound, the following parameters would need to be validated according to ICH guidelines: fda.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. elementlabsolutions.com This is often demonstrated by analyzing placebo samples and spiked samples.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with a known concentration of the analyte or by spike recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). chromatographyonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com

Table 5: Hypothetical Validation Summary for a Proposed HPLC Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the main peak | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 50-150% of nominal concentration | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |

| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

| Robustness | No significant impact on results | Complies |

Successful completion of these validation studies would demonstrate that the analytical protocol is reliable and suitable for its intended use in the quality control and characterization of this compound.

Applications in Medicinal Chemistry Research

Lead Discovery and Optimization Strategies Incorporating 2,6-Diaminonicotinonitrile Scaffolds

Lead discovery is the process of identifying a promising new chemical compound (a "lead") that shows desired biological activity. nih.govresearchgate.net The this compound scaffold is an attractive starting point for this process. nih.govnih.gov Once a lead compound is identified, lead optimization is undertaken to fine-tune its properties, such as potency, selectivity, and pharmacokinetic profile, to transform it into a viable drug candidate. nih.gov This is a highly iterative process where structural modifications are made, and the resulting analogues are tested to establish a structure-activity relationship (SAR). nih.gov

Strategies for optimizing leads based on scaffolds like this compound often involve:

Systematic Modification: Chemists systematically alter parts of the molecule. For the this compound scaffold, this could involve adding different chemical groups to the amino functions or modifying the pyridine (B92270) ring itself.

Heterocycle Scans: In this computational or synthetic process, the core pyridine ring might be replaced with other 5- or 6-membered heterocyclic rings to determine if a different core structure improves activity. nih.gov For instance, a computational approach using free energy perturbation (FEP) calculations can predict the change in binding affinity when one heterocycle is swapped for another, guiding synthetic efforts toward the most promising options. nih.gov

Fragment-Based Design: This approach involves identifying smaller molecular fragments that bind to different pockets of the target protein and then linking them together, often using a scaffold like this compound to hold them in the correct orientation. nih.gov

The goal of these iterative cycles is to improve multiple parameters, including efficacy, safety, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), to meet the criteria defined in a Candidate Drug Target Profile (CDTP). nih.gov

Rational Drug Design Principles for this compound Derivatives

Rational drug design is the inventive process of creating new medications based on a detailed understanding of the biological target. drugdesign.orgwikipedia.org This approach moves away from trial-and-error screening by using the three-dimensional structure of the target protein or a pharmacophore model to design molecules that are complementary in shape and charge. drugdesign.orgwikipedia.org

For derivatives of this compound, rational design involves:

Structure-Based Drug Design (SBDD): When the 3D structure of the target enzyme or receptor is known (e.g., from X-ray crystallography), new molecules can be designed to fit precisely into the binding site. nih.gov The amino and nitrile groups on the this compound scaffold can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to specific amino acid residues in the target's active site. mdpi.com

Ligand-Based Drug Design: If the target's structure is unknown, a model (a pharmacophore) can be built based on the structures of known active molecules. This model defines the essential structural features required for activity, which can then be used to design new molecules incorporating the this compound scaffold.

A key principle in rational design is the optimization of molecular properties to improve bioavailability. This often involves applying guidelines like Lipinski's Rule of Five to ensure the designed compounds have drug-like characteristics. The introduction of new substituents is a core tactic used to modify properties like lipophilicity and metabolic stability.

A significant challenge for amino-containing drugs like derivatives of this compound is their tendency to be ionized at physiological pH, which can limit their ability to cross cell membranes. nih.gov Prodrug design is a strategy used to overcome such barriers by temporarily masking the problematic functional groups. nih.govacs.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often through enzymatic or chemical reactions. researchgate.netmdpi.com

For the amino groups on the this compound scaffold, several prodrug strategies could be employed: nih.gov

Enzymatic Activation: The amino groups can be converted into amides, carbamates, or other functionalities that are stable outside the body but are cleaved by enzymes (e.g., amidases, esterases) in the body to release the active amine. nih.gov

pH-Dependent Release: Systems can be designed where the masking group is stable at one pH (e.g., in the gut) but cleaves at a different pH (e.g., in the bloodstream) to release the drug. researchgate.net

Targeted Delivery: The dihydropyridine-pyridinium salt system is a classic example of a site-specific prodrug strategy designed to enhance brain penetration. nih.gov The lipophilic dihydropyridine (B1217469) form crosses the blood-brain barrier and is then oxidized in the brain to the charged pyridinium (B92312) salt, trapping the drug in the central nervous system. nih.gov

The ultimate goal of a prodrug strategy is to improve the drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. researchgate.net

Biological Target Interaction Studies

To understand how derivatives of this compound exert their effects, researchers employ a combination of computational and experimental techniques to study their interactions with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.com It is widely used in drug design to simulate how a potential drug (ligand) fits into the active site of a target protein like an enzyme or receptor. mdpi.comnih.gov

Human DNA Topoisomerase II is a crucial enzyme in cell proliferation and a validated target for anticancer drugs. nih.govuniprot.org Docking studies with this enzyme involve:

Preparation of Structures: The 3D crystal structure of Human DNA Topoisomerase II is obtained from a database like the Protein Data Bank (PDB). mdpi.com The structures of the this compound derivatives are built and optimized computationally. nih.gov

Docking Simulation: Using software like MOE (Molecular Operating Environment) or AutoDock, the derivatives are "docked" into the enzyme's binding site. mdpi.comnih.gov The program calculates the most likely binding poses and assigns a score, often in the form of binding energy (kcal/mol), where a more negative value indicates a more favorable interaction. nih.gov

Analysis of Interactions: The results reveal key interactions, such as hydrogen bonds, between the ligand and specific amino acid residues in the active site (e.g., asparagine, glutamine). mdpi.com

These simulations provide valuable insights into the potential mechanism of action and can guide the rational design of more potent and selective inhibitors. nih.gov

Table 1: Illustrative Molecular Docking Results of Various Ligands with Topoisomerase II This table presents example data for different compounds to illustrate the outputs of docking studies. Specific docking data for this compound was not available in the provided sources.

| Compound Class | Ligand Example | Topoisomerase II Isoform | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|---|---|

| δ-Carboline Derivative | AS239 | α-Topo II | 1ZXM | -9.8 | Not Specified | nih.gov |

| 2-Aminopyridine Derivative | Compound 2c | Not Specified (Bacterial) | 4URM (S. aureus) | -7.14 | ASP:81, GLY:105, THR:173 | mdpi.comnih.gov |

While docking provides theoretical predictions, experimental techniques are needed to confirm and quantify the binding interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying molecular interactions in real-time. biotechniques.comnih.govnih.gov

The SPR method works as follows:

Immobilization: One interacting partner (the ligand, e.g., the target protein like Topoisomerase II) is immobilized on a gold-coated sensor chip. nih.gov

Injection: The other partner (the analyte, e.g., a this compound derivative) is flowed over the chip surface in a solution. nih.gov

Detection: As the analyte binds to the immobilized ligand, the mass at the sensor surface increases, which in turn changes the refractive index. nih.gov This change is detected by a laser and recorded in a sensorgram, which plots response units (RU) over time. youtube.com

Kinetic Analysis: The sensorgram shows the association of the analyte as it flows over the surface and its dissociation when the flow is switched back to a buffer. From these curves, key kinetic parameters can be determined. biotechniques.com

SPR provides quantitative data on binding affinity (KD), which is a measure of the strength of the interaction, as well as the rates of association (ka) and dissociation (kd). nih.gov This information is critical for lead optimization, as it allows for a direct comparison of the binding properties of different chemical analogues. nih.gov

To determine the functional effect of a compound on its target, enzyme inhibition or activation assays are performed. biobide.commdpi.com These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound. nih.gov

For a potential inhibitor of an enzyme like Topoisomerase II, the assay would measure the enzyme's ability to relax supercoiled DNA. The key steps are:

Assay Setup: The enzyme, its substrate (e.g., supercoiled plasmid DNA), and necessary cofactors (like ATP for Topoisomerase II) are combined in a reaction buffer. uniprot.orgnih.gov

Inhibitor Addition: The this compound derivative is added at a range of concentrations. A control reaction with no inhibitor is also run. sci-hub.se

Measurement: The reaction rate is measured by monitoring the formation of the product (relaxed DNA) or the depletion of the substrate. nih.gov

Data Analysis: The results are typically plotted as enzyme activity versus inhibitor concentration. From this curve, the IC50 value can be determined. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of a compound's potency. mdpi.com

Different types of assays, such as continuous or discontinuous (single time-point) assays, can be used depending on the specific needs of the study, from high-throughput screening of many compounds to detailed kinetic analysis of a single lead. nih.gov

Investigation of Pharmacological Potential and Therapeutic Applications

A review of scientific literature indicates that while the broader class of substituted 2,6-diaminopyridines has been a subject of biological investigation, research focusing specifically on the pharmacological activities of this compound is limited.

Antifungal Activity

There is a notable absence of studies directly evaluating the antifungal properties of this compound. While research has been conducted on related structures, such as 2,6-diaryl-4-5-secondary aminonicotinonitriles, which have shown some activity against fungal species like Aspergillus niger and Candida albicans, these findings are not directly attributable to the parent compound this compound. nih.gov Similarly, other substituted pyridine and pyrimidine (B1678525) derivatives have been investigated for antifungal effects, but specific data on this compound is not available. mdpi.comnih.gov

Other Emerging Bioactivities

Exploration into other potential bioactivities of this compound is not apparent in the current body of scientific literature. Research on substituted 2,6-diaminopyridines has identified various pharmacological effects, including activity against Tetrahymena and Trypanosoma. nih.gov Additionally, derivatives of 2,6-diazido-4-methylnicotinonitrile have been synthesized and investigated as potential plant growth regulators. researchgate.net However, these activities are associated with derivatives and not the specific parent compound, this compound.

Applications in Materials Science Research

Design and Synthesis of Novel Materials Utilizing 2,6-Diaminonicotinonitrile